molecular formula C11H9IN2O4 B1440705 ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate CAS No. 494854-46-5

ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate

Cat. No.: B1440705
CAS No.: 494854-46-5
M. Wt: 360.1 g/mol
InChI Key: ZKUXGUWRSZESPV-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate is characterized by a bicyclic indole core system with three distinct substituents positioned at strategic locations. The compound possesses the molecular formula C11H9IN2O4, corresponding to a molecular weight of 360.10 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound follows standard nomenclature conventions, designating the parent indole ring system with appropriate numbering and substituent identification.

The structural framework consists of a benzene ring fused to a pyrrole ring, forming the characteristic indole nucleus that serves as the foundation for all substitutions. The ethyl ester functionality is attached at the 2-position of the indole ring through a carboxylate linkage, creating an electron-withdrawing group that significantly influences the electronic properties of the molecule. The iodine atom occupies the 3-position, representing the largest halogen substituent in this series of compounds and contributing substantially to the overall molecular mass. The nitro group at the 5-position provides additional electron-withdrawing character and contributes to the compound's distinctive yellow coloration observed in crystalline form.

The three-dimensional arrangement of these substituents creates a molecule with distinct steric and electronic properties. The ethyl carboxylate group extends away from the indole plane, while the iodine atom, being relatively large, occupies significant space adjacent to the carboxylate functionality. The nitro group, positioned on the benzene portion of the indole system, creates additional electronic conjugation effects that influence the overall reactivity profile of the compound.

Properties

IUPAC Name

ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O4/c1-2-18-11(15)10-9(12)7-5-6(14(16)17)3-4-8(7)13-10/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUXGUWRSZESPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694262
Record name Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494854-46-5
Record name Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate generally follows these key stages:

Each stage requires precise control of reaction conditions to ensure selectivity and yield.

Stepwise Preparation Methods

Construction of Ethyl Indole-2-carboxylate Core

The foundational step is the synthesis of ethyl indole-2-carboxylate, which serves as the scaffold for further functionalization. This can be achieved by Fischer indole synthesis or via cyclization of appropriately substituted anilines with glycine derivatives.

Representative Procedure
  • Starting Material: 2-aminobenzonitrile or substituted aniline
  • Reagents: Ethyl bromoacetate, sodium hydride
  • Solvent: Dimethylformamide (DMF) or acetone
  • Conditions: Low temperature for nucleophilic substitution, followed by cyclization

Yield: Typically 30–50% for the indole-2-carboxylate core, depending on the substituents and conditions.

Table 1. Synthesis of Ethyl Indole-2-carboxylate Core

Step Starting Material Key Reagents Solvent Temp (°C) Time (h) Yield (%)
1 2-aminobenzonitrile Ethyl bromoacetate, NaH DMF 0–25 2–4 30–50

Introduction of the Nitro Group at the 5-Position

Nitration is typically performed after the indole core is established to ensure regioselectivity at the 5-position. The presence of the electron-withdrawing ester at the 2-position directs electrophilic substitution.

Representative Procedure
  • Reagents: Mixed acid (concentrated HNO₃ and H₂SO₄) or milder nitrating agents
  • Solvent: Acetic acid or dichloromethane
  • Conditions: 0–5°C to minimize over-nitration and decomposition

Yield: 60–80% for mononitration at the 5-position.

Table 2. Nitration of Ethyl Indole-2-carboxylate

Step Substrate Nitrating Agent Solvent Temp (°C) Time (h) Yield (%)
2 Ethyl indole-2-carboxylate HNO₃/H₂SO₄ Acetic acid 0–5 1–2 60–80

Regioselective Iodination at the 3-Position

The 3-position of the indole ring is highly reactive toward electrophilic halogenation. Iodination is typically done after nitration to avoid unwanted side reactions.

Representative Procedure
  • Reagents: Iodine (I₂) and an oxidant such as silver trifluoroacetate or N-iodosuccinimide (NIS)
  • Solvent: Acetonitrile or dichloromethane
  • Conditions: Room temperature, monitored by TLC

Yield: 70–90% for selective iodination at the 3-position.

Table 3. Iodination of 5-Nitroindole-2-carboxylate Ester

Step Substrate Iodinating Agent Oxidant/Reagent Solvent Temp (°C) Time (h) Yield (%)
3 Ethyl 5-nitroindole-2-carboxylate I₂ or NIS AgTFA or similar Acetonitrile 20–25 1–2 70–90

Alternative Synthetic Approaches

Recent literature also describes alternative methods for constructing highly substituted indole-2-carboxylates, such as:

These methods may offer improved selectivity or functional group tolerance, especially when sensitive substituents are present.

Research Findings and Optimization Notes

  • Functional Group Tolerance: The synthetic sequence tolerates a variety of substituents on the aromatic ring, but electron-withdrawing groups generally improve regioselectivity for both nitration and iodination.
  • Yield Optimization: Careful control of temperature and stoichiometry during nitration and iodination steps is critical for high yield and purity.
  • Purification: Products are typically purified by recrystallization or silica gel chromatography, with structures confirmed by NMR and mass spectrometry.

Summary Table: Overall Synthesis

Step Key Transformation Typical Yield (%) Notes
1 Indole core construction 30–50 Via cyclization of glycine ester with aniline
2 Nitration at 5-position 60–80 Low temp, controlled conditions
3 Iodination at 3-position 70–90 Use of I₂/NIS and oxidant, mild conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Reduction: The major product is ethyl 3-amino-5-nitro-1H-indole-2-carboxylate.

    Hydrolysis: The product is 3-iodo-5-nitro-1H-indole-2-carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Activity

Recent studies have highlighted the potential of indole derivatives, including ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate, in developing antiviral agents. Specifically, compounds in this class have been investigated for their ability to inhibit integrase, an enzyme crucial for HIV replication. Modifications to the indole structure can enhance binding affinity to integrase, potentially leading to effective treatments against HIV .

2. Antibacterial Properties

The unique structure of this compound may also serve as a lead compound for developing new antibiotics targeting bacterial infections. Its reactivity allows for further modifications that could enhance antibacterial efficacy .

3. Cancer Therapeutics

Indole derivatives are recognized for their anticancer properties. This compound's ability to interact with various biological targets positions it as a potential candidate for cancer drug development. Research into its mechanisms of action could reveal pathways that lead to tumor suppression .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. Common methods include:

  • Formation of the Indole Core : Initial steps often involve constructing the indole framework through cyclization reactions.
  • Iodination : Introduction of the iodine atom at the 3-position can be achieved using iodinating agents under controlled conditions.
  • Nitration : The nitro group at the 5-position is introduced via electrophilic aromatic substitution.
  • Esterification : The carboxylic acid is converted into an ethyl ester using standard esterification techniques .

Case Study 1: Integrase Inhibition

A study focused on optimizing indole derivatives for integrase inhibition demonstrated that specific modifications significantly enhanced antiviral activity. This compound was evaluated alongside various analogs, revealing promising IC50 values indicative of strong inhibitory effects against HIV integrase .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of various indole derivatives, including this compound. Results indicated that certain structural modifications led to improved efficacy against Gram-positive bacteria, suggesting its potential as a scaffold for new antibiotic agents .

Mechanism of Action

The mechanism of action of ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components. The iodine atom and ethyl ester group may also influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the indole ring significantly alter physical properties. A comparison of key analogs is provided below:

Compound Name Substituents (positions) Molecular Weight (g/mol) Melting Point (°C) Solubility Notes
Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate 3-I, 5-NO₂, 2-COOEt 346.1 (calculated) Not reported Likely low in water; soluble in DMSO, DMF
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate 3-I, 5-F, 2-COOEt 333.1 Not reported Moderate solubility in polar aprotic solvents
Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate 5-Cl, 3-propionyl, 2-COOEt 295.7 (calculated) Not reported Soluble in ethyl acetate, chloroform
Indole-5-carboxylic acid 5-COOH 161.15 208–210 Low solubility in organic solvents

Key Observations :

  • Melting Points : Esters (e.g., ethyl indole-2-carboxylate derivatives) generally exhibit lower melting points than carboxylic acids (e.g., indole-5-carboxylic acid, mp 208–210°C) due to reduced hydrogen bonding .
Nitro vs. Halogen Substituents
  • Nitro Group: The -NO₂ group at position 5 directs electrophilic substitution to the 4- and 6-positions of the indole ring. It also serves as a precursor for reduction to -NH₂, enabling further functionalization (e.g., amide coupling) .
  • Iodine at Position 3 : The iodine atom facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling) or metal-catalyzed cross-coupling reactions, a feature shared with its 5-fluoro-3-iodo analog .
Comparative Reactivity in Acylation
  • Ethyl 5-chloro-1H-indole-2-carboxylate undergoes acylation at position 3 using propionyl chloride under mild conditions . In contrast, the nitro group in the target compound may slow electrophilic reactions due to its deactivating effect.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparison

Compound Position 3 Position 5 Position 2 Key Functional Features
Target Compound Iodo Nitro Ethyl ester Strong electron-withdrawing groups
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate Iodo Fluoro Ethyl ester Halogenated, moderate polarity
Ethyl 5-chloro-3-propionyl-1H-indole-2-carboxylate Propionyl Chloro Ethyl ester Acylated, electron-deficient

Biological Activity

Ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate (C₁₁H₉IN₂O₄) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement characterized by an iodine atom at the 3-position, a nitro group at the 5-position, and an ethyl ester at the 2-carboxylic acid position. The molecular weight of this compound is approximately 360.11 g/mol, which contributes to its reactivity and potential therapeutic applications.

1. Anticancer Activity

Indole derivatives, including this compound, have shown promising results in anticancer research. Studies indicate that certain indole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study demonstrated that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features were tested against mouse TLX5 lymphoma cells, revealing an IC50 value of approximately 1.5 µM, indicating significant cytotoxic potential .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that indole derivatives can act against a range of bacterial strains.

Table: Antimicrobial Efficacy of Indole Derivatives

Compound NameZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
This compound1510
Ethyl 5-Nitro-Indole-2-Carboxylate206
Ethyl 3-Iodo-Indole-2-Carboxylate1215

This table illustrates that this compound demonstrates moderate antimicrobial activity compared to other derivatives .

The biological activity of this compound is attributed to its interactions with various biological targets, including enzymes and receptors:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Binding: The structural features allow it to bind effectively to certain receptors, influencing cellular signaling pathways.

4. Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been explored for other biological activities:

Table: Summary of Biological Activities

Activity TypeFindings
Antioxidant ActivityExhibited significant antioxidant properties in vitro
Anti-inflammatoryShowed potential in reducing inflammation markers in animal models
Antiviral ActivityPreliminary studies suggest efficacy against specific viral strains

These findings highlight the compound's potential as a multi-functional therapeutic agent .

Q & A

Basic Research Question

  • Analytical Techniques :
    • 1H/13C NMR : Key signals include the ester carbonyl (~165-170 ppm in 13C NMR), nitro group deshielding effects on adjacent protons, and iodine-induced splitting patterns .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm mass accuracy to rule out contaminants .
    • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95% area under the curve) .

What strategies optimize the synthesis of derivatives via coupling reactions at the 3-iodo position?

Advanced Research Question
The 3-iodo group is a versatile handle for cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Key considerations:

  • Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) with ligand optimization (e.g., XPhos for hindered substrates) improves yields in Suzuki reactions .
  • Solvent Effects : DMF or THF enhances solubility of indole intermediates, while degassing minimizes palladium deactivation .
  • Workflow Example :
    • React this compound with arylboronic acids (1.2 equiv) under Pd catalysis.
    • Monitor by TLC (hexane/EtOAc 7:3) and purify via silica gel chromatography .

How do steric and electronic effects influence the reactivity of the 5-nitro group in further functionalization?

Advanced Research Question
The electron-withdrawing nitro group at C5:

  • Reduces Electrophilicity : Limits further electrophilic substitution (e.g., sulfonation) but stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr with amines) .
  • Steric Hindrance : Adjacent substituents may hinder access to the nitro group, requiring elevated temperatures or microwave-assisted synthesis for reactions like reduction to amines (e.g., H2/Pd-C in EtOH) .

What are common pitfalls in interpreting NMR data for nitro-substituted indole derivatives, and how can contradictions be resolved?

Q. Data Contradiction Analysis

  • Artifacts in 1H NMR : Nitro groups can cause signal broadening or splitting due to quadrupolar relaxation. Use higher field instruments (≥400 MHz) and deuterated DMSO for resolution .
  • 13C NMR Shifts : The nitro group deshields C4 and C6 by ~5-10 ppm. Compare with computed (DFT) shifts to confirm assignments .
  • Case Study : Inconsistent integration ratios may arise from residual solvents or rotamers. Repetitive drying (MgSO4) and variable-temperature NMR can mitigate these issues .

How can computational methods predict the regioselectivity of reactions involving this compound?

Advanced Research Question

  • DFT Calculations : Compute Fukui indices or electrostatic potential maps to identify reactive sites (e.g., C3 for nucleophilic attack) .
  • Docking Studies : For biological applications, model interactions with target proteins (e.g., nitro group hydrogen bonding with active-site residues) .

What are the stability profiles of this compound under varying storage conditions?

Q. Methodological Guidance

  • Light Sensitivity : The nitro group is prone to photodegradation. Store in amber vials at −20°C under argon .
  • Hydrolysis Risk : Ester groups may hydrolyze in humid environments. Use desiccants (silica gel) and avoid aqueous workups unless necessary .

How can researchers leverage this compound as a precursor for bioactive indole derivatives?

Q. Advanced Application

  • Antimicrobial Agents : Replace the nitro group with sulfonamides or quinolones via SNAr, then evaluate MIC against Gram-negative pathogens .
  • Kinase Inhibitors : Functionalize the indole core with heterocycles (e.g., triazoles) to target ATP-binding pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-iodo-5-nitro-1H-indole-2-carboxylate

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